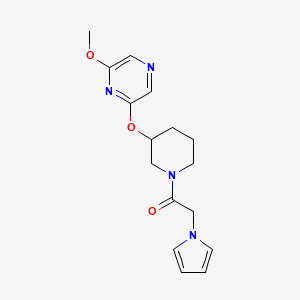

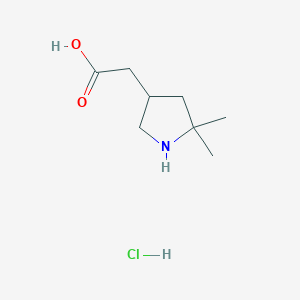

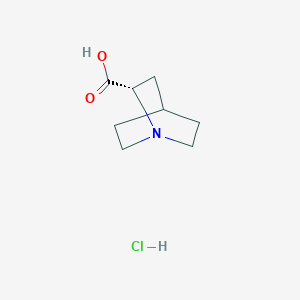

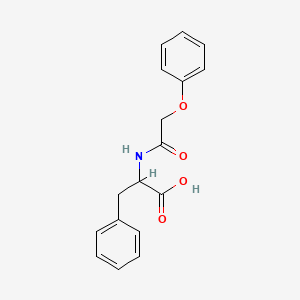

(S)-Quinuclidine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinuclidine is a nitrogenous heterocyclic compound. It is a strong base, with pKa of the conjugate acid 11.0. This is due to the nitrogen atom’s inductive effect and the ability of the nitrogen’s lone pair to delocalize into the carbocyclic ring, thus achieving aromaticity. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The term “hydrochloride” means it’s a salt resulting from the reaction of hydrochloric acid with an organic base .

Chemical Reactions Analysis

Acid halides, like “(S)-Quinuclidine-2-carboxylic acid hydrochloride”, are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques : (R)-quinuclidine-2-carboxylic acid, a related compound, has been synthesized through a 7-step process from d-mannitol-derived piperidine (Etayo et al., 2008). This synthesis route illustrates a method that could potentially be adapted for (S)-quinuclidine-2-carboxylic acid hydrochloride.

Crystal Structure Analysis : The molecular and crystal structure of quinuclidine betaine hydrochloride, a structurally similar compound, has been characterized using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations (Dega-Szafran et al., 2009). This type of analysis could be relevant for understanding the physical and chemical properties of (S)-quinuclidine-2-carboxylic acid hydrochloride.

Chemical Properties and Interactions

Chemical Derivatives and Potential Applications : Research has focused on the synthesis of derivatives of quinuclidine, such as di(2-thienyl)(3-quinuclidyl)carbinol hydrochloride, which exhibits antisecretory and antiulcerous activity (Koikov et al., 1998). This suggests potential pharmaceutical applications for quinuclidine derivatives, including (S)-quinuclidine-2-carboxylic acid hydrochloride.

Pharmacophore Research : (S)-Quinuclidine-2-carboxylic acid hydrochloride could potentially serve as a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. Studies on related compounds have shown that quinuclidine derivatives can act as muscarinic ligands (Snow et al., 1991).

Potential Therapeutic Applications

- Antiarrhythmic Properties : A derivative of quinuclidine-3-carboxylic acid hydrochloride, structurally similar to (S)-quinuclidine-2-carboxylic acid hydrochloride, showed potent antiarrhythmic activity in animal models (Oppenheimer et al., 1980). This indicates potential therapeutic applications in cardiac arrhythmias.

Enzymatic Processes and Stereochemistry

- Enzymatic Resolution and Chiral Applications : A study on the enantioselective hydrolysis of quinuclidinium derivatives using Aspergillus melleus protease illustrates the importance of stereochemistry and enzymatic processes in the manipulation of quinuclidine derivatives (Nomoto et al., 2003). This research could be relevant for producing enantiomerically pure forms of (S)-quinuclidine-2-carboxylic acid hydrochloride.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIJZJVAIURHGA-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1C[C@H]2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Quinuclidine-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)

![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)

![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)